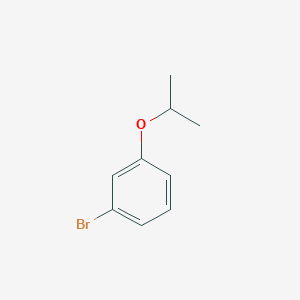

1-Bromo-3-isopropoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJZIQSPRFCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390760 | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131738-73-3 | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131738-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenyl isopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-isopropoxybenzene for Researchers and Drug Development Professionals

Introduction

1-Bromo-3-isopropoxybenzene is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern, featuring a bromo group, an isopropoxy group, and an aromatic ring, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Core Properties and Safety Information

This compound, with the CAS number 131738-73-3 , is a clear to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 131738-73-3 | [2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Boiling Point | 222 °C (lit.) | [1] |

| Density | 1.331 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.539 (lit.) | [1] |

| Flash Point | 109 °C |

Safety Data

It is essential to handle this compound with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2] A summary of the GHS hazard information is provided in Table 2.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | Irritant |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | Irritant |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning | Irritant |

Data sourced from ECHA C&L Inventory notifications.[2]

Recommended precautionary statements include wearing protective gloves, eye protection, and face protection, as well as ensuring adequate ventilation.[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 3-bromophenol and an isopropylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromophenol

-

2-Bromopropane (or Isopropyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of 3-bromophenol (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Purification

Purification of the crude product is crucial to remove unreacted starting materials and byproducts.

-

Vacuum Distillation: This is an effective method for purifying liquid compounds on a larger scale.

-

Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.[3] The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation.[3]

-

Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be an effective purification technique.[3][4][5][6]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activity. The bromo-substituent serves as a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds. This compound can be coupled with a variety of boronic acids or their esters to generate substituted biaryl compounds, which are common scaffolds in many drug molecules.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of arylamines. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to produce N-aryl products, which are prevalent in pharmaceuticals.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Ullmann Condensation for Diaryl Ether Synthesis

The bromo-substituent on this compound can also participate in copper-catalyzed Ullmann-type reactions to form diaryl ethers.[7] This is achieved by reacting it with a phenol in the presence of a copper catalyst and a base. Diaryl ether motifs are found in a variety of natural products and pharmaceuticals.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, synthesized through the aforementioned reactions, have been investigated for a range of biological activities. For instance, substituted biaryls and arylamines are known to interact with a multitude of biological targets, including enzymes and receptors, making them key components in the development of new therapeutics. The versatility of this compound as a synthetic intermediate allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for applications in pharmaceutical research and development. Its well-defined chemical properties and reactivity in key cross-coupling reactions make it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for researchers and scientists aiming to leverage this compound in their drug discovery endeavors.

References

- 1. This compound | 131738-73-3 [chemicalbook.com]

- 2. This compound | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. How To [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

1-Bromo-3-isopropoxybenzene molecular weight and formula

An In-depth Technical Guide to 1-Bromo-3-isopropoxybenzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is an aromatic ether with the molecular formula C9H11BrO.[1][2] Its molecular weight is 215.09 g/mol .[1][2] This compound is typically a clear to pale yellow liquid and is used as an intermediate in pharmaceutical and organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C9H11BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Density | 1.349 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.5410 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 3-bromophenol is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

Materials:

-

3-Bromophenol

-

2-Bromopropane

-

Sodium hydroxide (or other suitable base)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol in the anhydrous solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3-bromophenoxide.

-

Nucleophilic Substitution: To the solution of the alkoxide, add a slight excess of 2-bromopropane. Heat the reaction mixture and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Experimental Protocols for Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For a liquid sample like this compound, the analysis can be performed using the neat technique (without any sample preparation).

Instrumentation:

-

Bruker Tensor 27 FT-IR spectrometer or equivalent.

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the FTIR spectrum over a suitable range, typically 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks identified. Key characteristic peaks for this compound would include C-H stretching from the aromatic ring and the isopropyl group, C-O-C stretching of the ether linkage, and C-Br stretching.

Visualizations

Below are diagrams illustrating the synthesis pathway and a conceptual workflow for the analysis of this compound.

Caption: Williamson Ether Synthesis of this compound.

Caption: Post-synthesis analytical workflow.

References

Physical and chemical properties of 1-Bromo-3-isopropoxybenzene

An In-depth Technical Guide to 1-Bromo-3-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound (CAS No: 131738-73-3), a key intermediate in various chemical syntheses.

Chemical Identity and Physical Properties

This compound is an aromatic ether. Its core physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | PubChem[1], Chemsrc[2] |

| Molecular Weight | 215.09 g/mol | PubChem[1], Chemsrc[2] |

| CAS Number | 131738-73-3 | PubChem[1], ChemicalBook[3] |

| IUPAC Name | 1-bromo-3-(propan-2-yloxy)benzene | PubChem[1] |

| Synonyms | 1-bromo-3-(propan-2-yloxy)benzene | PubChem[1], ChemicalBook[3] |

Table 1: Physical Properties of this compound

| Property | Value |

| Density | 1.3 ± 0.1 g/cm³[2] |

| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg[2] |

| Flash Point | 104.2 ± 5.8 °C[2] |

| LogP | 3.90[2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[2] |

| Index of Refraction | 1.524[2] |

Experimental Protocols and Spectral Information

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a plausible synthetic route involves the Williamson ether synthesis, a common and effective method for preparing ethers.

Representative Synthesis: Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from 3-bromophenol and an isopropyl halide.

Workflow for Williamson Ether Synthesis

References

In-Depth Structural and Conformational Analysis of 1-Bromo-3-isopropoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-Bromo-3-isopropoxybenzene, a key intermediate in various synthetic applications. This document outlines the expected spectroscopic characteristics, detailed experimental protocols for its characterization, and a theoretical framework for understanding its conformational behavior. All quantitative data is summarized for clarity, and key experimental and analytical workflows are visualized.

Molecular and Spectroscopic Data

This compound (C₉H₁₁BrO) is an aromatic ether with a molecular weight of 215.09 g/mol .[1] Its structure combines a meta-substituted brominated benzene ring with a flexible isopropoxy group, leading to interesting conformational possibilities. The following tables summarize key physical properties and predicted spectroscopic data based on established principles and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(propan-2-yloxy)benzene | PubChem[1] |

| CAS Number | 131738-73-3 | PubChem[1] |

| Molecular Formula | C₉H₁₁BrO | PubChem[1] |

| Molecular Weight | 215.09 g/mol | PubChem[1] |

| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.3 ± 0.1 g/cm³ | ChemSrc[2] |

| LogP | 3.90 | ChemSrc[2] |

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(CH₃)₂ | 4.50 - 4.65 | septet | ~6.0 |

| Ar-H2 | 7.10 - 7.20 | t | ~1.8 |

| Ar-H4 | 7.00 - 7.10 | ddd | ~8.0, 2.0, 1.0 |

| Ar-H5 | 6.80 - 6.90 | t | ~8.0 |

| Ar-H6 | 6.70 - 6.80 | ddd | ~8.0, 2.5, 1.0 |

| -CH(CH₃)₂ | 1.30 - 1.40 | d | ~6.0 |

Note: Predictions are based on standard chemical shift values for substituted aromatic ethers and additivity rules.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar C-O | 158 - 160 |

| Ar C-Br | 121 - 123 |

| Ar C-H | 110 - 131 |

| -CH(CH₃)₂ | 70 - 72 |

| -CH(CH₃)₂ | 21 - 23 |

Note: Predictions are based on typical chemical shifts for carbons in substituted benzene rings and alkyl ethers.

Table 4: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Predicted Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2930 | C-H stretch (aliphatic) |

| 1590-1570 | C=C stretch (aromatic ring) |

| 1480-1460 | C=C stretch (aromatic ring) |

| 1250-1200 | C-O-C stretch (asymmetric) |

| 1050-1000 | C-O-C stretch (symmetric) |

| 880-750 | C-H out-of-plane bend (aromatic) |

| 680-515 | C-Br stretch |

Note: Predicted assignments are based on characteristic group frequencies. Experimental spectra are available on SpectraBase.[3]

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-O bond and the C-O-C bond of the isopropoxy group. The orientation of the isopropyl group relative to the benzene ring defines the molecule's overall shape, which can influence its packing in the solid state and its interaction with other molecules in solution.

Computational studies on substituted anisoles, which are structurally related to the title compound, have shown that the methoxy group generally prefers a planar conformation with the methyl group in the plane of the benzene ring. However, steric hindrance from substituents can lead to non-planar arrangements. For this compound, the bulky isopropyl group and the bromine atom will likely influence the rotational barrier around the C(aryl)-O bond.

A thorough conformational analysis would involve a computational approach to map the potential energy surface as a function of the key dihedral angles.

Experimental Protocols

Detailed below are the standard experimental methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 16-32.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral width: 0-220 ppm.

-

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.[1]

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32-64.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

-

-

FT-Raman Spectroscopy:

-

Instrument: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]

-

Sample Preparation: The neat liquid sample is placed in a glass capillary tube or a small vial suitable for Raman analysis.

-

Parameters:

-

Excitation source: Nd:YAG laser (1064 nm).

-

Laser power: 100-300 mW at the sample.

-

Spectral range: 3500-100 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 128-256.

-

-

Conclusion

The structural and conformational properties of this compound can be thoroughly investigated through a combination of spectroscopic techniques and computational modeling. While experimental data for this specific molecule is not extensively published, this guide provides a robust framework for its characterization based on established principles and data from analogous compounds. The detailed experimental protocols and analytical workflows presented herein offer a clear path for researchers to obtain and interpret the necessary data for a comprehensive understanding of this important chemical intermediate. The interplay between the bromo and isopropoxy substituents on the benzene ring makes this molecule an interesting subject for more detailed computational studies of its conformational landscape.

References

Spectroscopic Profile of 1-Bromo-3-isopropoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-isopropoxybenzene (CAS No. 131738-73-3), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of fully assigned public data, predicted values based on established principles of spectroscopy and data from analogous compounds are included to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (H5) |

| ~7.05 | dd | 1H | Ar-H (H4 or H6) |

| ~6.95 | t | 1H | Ar-H (H2) |

| ~6.80 | dd | 1H | Ar-H (H6 or H4) |

| 4.50 - 4.60 | septet | 1H | -CH(CH₃)₂ |

| 1.35 | d | 6H | -CH(CH₃)₂ |

Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-O |

| ~130.5 | C-H (Ar) |

| ~123.0 | C-Br |

| ~122.5 | C-H (Ar) |

| ~117.0 | C-H (Ar) |

| ~112.0 | C-H (Ar) |

| ~70.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

Predicted in CDCl₃ at 75 MHz.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 - 1570 | Strong | C=C stretch (aromatic ring) |

| 1480 - 1460 | Strong | C=C stretch (aromatic ring) |

| 1280 - 1200 | Strong | C-O-C stretch (asymmetric) |

| 1100 - 1000 | Strong | C-O-C stretch (symmetric) |

| ~770 | Strong | C-H bend (out-of-plane) |

| ~680 | Medium | C-Br stretch |

Data obtained from a neat sample.[1]

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 172/174 | High | [M - C₃H₆]⁺ (Loss of propene) |

| 133 | Medium | [M - Br]⁺ (Loss of bromine radical) |

| 93 | Medium | [C₆H₅O]⁺ (Phenoxy cation) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Predicted for Electron Ionization (EI-MS).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography. The electron energy is typically set to 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational reference for the spectroscopic properties of this compound. The presented data and protocols are designed to aid in the quality control, reaction monitoring, and structural verification of this important chemical compound.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-3-isopropoxybenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-3-isopropoxybenzene (C₉H₁₁BrO) is an aromatic organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility profile in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document provides a comprehensive overview of the expected solubility of this compound based on its structural characteristics and the principles of physical organic chemistry. While specific experimental data for this compound is not widely published, this guide presents a predictive solubility profile and a detailed experimental protocol for its quantitative determination, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

The molecular structure of this compound, featuring a substituted benzene ring, imparts a predominantly non-polar character. The presence of the bromine atom and the isopropoxy group's ether linkage introduces some polarity, but the molecule is expected to be largely hydrophobic. Based on the "like dissolves like" principle, this compound is predicted to exhibit high solubility in non-polar and moderately polar organic solvents, and low solubility in highly polar solvents. Ethers are generally soluble in a wide range of organic solvents such as alcohols, benzene, and acetone.[1] Similarly, halogenated aromatic hydrocarbons are typically miscible with organic solvents.[2] For instance, a structurally related compound, 1-bromo-4-isopropylbenzene, is known to be highly soluble in nonpolar solvents like hexane and toluene.[3]

Quantitative Solubility Data (Hypothetical)

The following table summarizes the predicted quantitative solubility of this compound in a selection of common organic solvents at 25°C and atmospheric pressure. This data is illustrative and intended to serve as a guideline for solvent selection.

| Solvent Class | Solvent Name | Predicted Solubility ( g/100 mL) | Predicted Miscibility |

| Non-Polar | Hexane | > 50 | Miscible |

| Toluene | > 50 | Miscible | |

| Polar Aprotic | Dichloromethane | > 50 | Miscible |

| Acetone | > 40 | Freely Soluble | |

| Tetrahydrofuran (THF) | > 50 | Miscible | |

| Ethyl Acetate | > 40 | Freely Soluble | |

| Polar Protic | Ethanol | ~ 25 | Soluble |

| Methanol | ~ 15 | Soluble | |

| Water | < 0.01 | Insoluble |

Experimental Protocol: Solubility Determination via the Shake-Flask Method (OECD Guideline 105)

To obtain precise quantitative solubility data, the shake-flask method is a robust and widely accepted protocol.[4][5][6] This method is suitable for determining solubilities above 10⁻² g/L.[4][5]

Principle

A surplus amount of the test substance, this compound, is agitated in a specific volume of the chosen organic solvent at a constant temperature. The agitation continues for a sufficient duration to establish dissolution equilibrium. Subsequently, the saturated solution is separated from the undissolved solid, and the concentration of this compound in the clear liquid phase is determined by a suitable analytical method (e.g., HPLC, GC, UV-Vis Spectroscopy).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass flasks with airtight stoppers or screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge (optional)

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector.

Procedure

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[4] This helps in determining the appropriate amount of substance to use in the definitive test.

-

Preparation: Add an excess amount of this compound to each of three separate flasks for each solvent to be tested. The excess amount is typically 3-5 times the estimated solubility.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each flask.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or a constant temperature bath set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours). The time should be sufficient to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow for the separation of undissolved material. If necessary, centrifugation can be used to facilitate this separation.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Attach a membrane filter to the syringe and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate in a clean vial.

-

Analysis: Prepare a series of dilutions of the filtrate with the same solvent. Analyze these solutions, along with a set of calibration standards, using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: The solubility is reported as the average concentration from the three replicate flasks, typically in units of g/100 mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

This guide provides a foundational understanding of the solubility characteristics of this compound and a robust methodology for its experimental determination. Researchers are encouraged to use this information as a starting point for their specific applications, adapting the protocols as necessary to meet their experimental objectives.

References

Commercial suppliers and availability of 1-Bromo-3-isopropoxybenzene

For researchers, scientists, and drug development professionals, 1-Bromo-3-isopropoxybenzene is a valuable substituted aromatic building block. Its trifunctional nature allows for a range of selective chemical transformations, making it a key intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors.

This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, presenting data in a structured format to facilitate its use in research and development.

Commercial Availability and Suppliers

This compound (CAS No. 131738-73-3) is available from a number of commercial chemical suppliers. The table below summarizes the available quantitative data from a selection of these suppliers to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Price (USD) |

| CP Lab Safety | ≥ 98% (GC) | 100 g | $337.62 |

| Endotherm | > 90% | 50 g | € 99 |

| BroadPharm | - | 1 g | $30.00 |

| Fisher Scientific (TCI America) | > 98.0% (GC) | 5 g, 25 g | Price on request |

| SCIEDCO | Min. 98.0% (GC) | 5 g | Price on request |

| Sigma-Aldrich | 97% | Price on request | Price on request |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the desired ether.

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the Williamson ether synthesis, which can be adapted for the preparation of this compound.

Materials:

-

3-Bromophenol

-

Isopropyl halide (e.g., 2-bromopropane)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH))

-

Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide (DMF), or acetonitrile)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Deionized water

Procedure:

-

Deprotonation of 3-Bromophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 equivalent) in the chosen anhydrous solvent. Add the base (1.1 to 1.5 equivalents) portion-wise at room temperature. Stir the mixture until the deprotonation is complete (this can be monitored by the cessation of gas evolution if using NaH).

-

Addition of Isopropyl Halide: To the resulting solution of the 3-bromophenoxide, add the isopropyl halide (1.1 to 1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed (e.g., sodium bromide), it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction and Purification: Dissolve the residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Applications in Drug Discovery and Development

Substituted bromobenzenes, such as this compound, are versatile building blocks in the synthesis of pharmaceutical intermediates. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for creating carbon-carbon bonds in the assembly of complex drug molecules.[6][7]

A particularly significant application of intermediates derived from compounds like this compound is in the synthesis of kinase inhibitors .[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9][10][11]

The general strategy involves utilizing the bromo- and isopropoxy-substituted phenyl ring as a core scaffold. The bromine atom can be replaced through a cross-coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors. The isopropoxy group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also participate in key interactions with the target protein.

Caption: Synthetic pathway and application of this compound.

The diagram above illustrates the synthetic route to this compound via the Williamson ether synthesis. It also depicts a generalized workflow for its application in the synthesis of kinase inhibitors, highlighting its role as a key building block that undergoes cross-coupling reactions to form more complex scaffolds, which are then further modified to yield final drug candidates that can modulate the activity of specific kinase targets.[8]

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 1-Bromo-3-isopropoxybenzene: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-isopropoxybenzene is a versatile aromatic building block with significant potential in medicinal chemistry and materials science. Its disubstituted benzene ring, featuring a reactive bromine atom and an isopropoxy group, offers a valuable scaffold for the synthesis of complex organic molecules. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The isopropoxy group modulates the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential research applications of this compound, with a focus on its utility in drug discovery.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK-- |

| Molecular Weight | 215.09 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | N/A |

| Density | 1.3 ± 0.1 g/cm³ | N/A |

| LogP | 3.90 | N/A |

| CAS Number | 131738-73-3 | --INVALID-LINK-- |

Safety Information: this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard personal protective equipment should be worn when handling this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

Materials:

-

3-Bromophenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

2-Bromopropane or 2-Iodopropane

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Potential Research Areas in Drug Discovery

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. This section outlines potential research avenues for this versatile building block.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3][4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3] The 1-isopropoxy-3-substituted benzene core, which can be readily synthesized from this compound, is a common feature in many kinase inhibitors.

Proposed Research Workflow:

By employing Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, a diverse library of compounds can be generated by introducing various aromatic, heteroaromatic, or amine-containing moieties at the 3-position. These libraries can then be screened against a panel of kinases to identify potential inhibitors. Subsequent structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of the initial hits.

Potential Signaling Pathways to Investigate:

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]

-

BCR-ABL Signaling Pathway: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the JAK-STAT and RAS-MAPK pathways.

G-Protein Coupled Receptor (GPCR) Modulators

G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets of a significant portion of currently marketed drugs.[5][6] They are involved in a vast array of physiological processes and their modulation can have therapeutic benefits in a wide range of diseases.[5][6] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[7][8][9]

The 1-isopropoxy-3-substituted benzene scaffold can be explored for its potential to interact with allosteric sites on GPCRs. The synthetic tractability of this compound allows for the systematic modification of the substituent at the 3-position to probe the structure-activity relationships for GPCR modulation.

Logical Relationship for GPCR Modulator Development:

Key Synthetic Transformations

The bromine atom of this compound is the primary site for synthetic diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Generalized Reaction Scheme:

Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | Est. >85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | Est. >90 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. >80 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 10 | Est. >88 |

| *Estimated yields based on similar substrates reported in the literature. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[11] Arylamines are important pharmacophores in a wide range of therapeutic agents.

Generalized Reaction Scheme:

Experimental Protocol:

-

To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).

-

Seal the vessel and purge with an inert gas.

-

Add a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Table of Representative Buchwald-Hartwig Amination Reactions:

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Est. >90 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Est. >80 |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | Est. >85 |

| Piperidine | Pd(OAc)₂ / DavePhos | LHMDS | THF | 80 | 12 | Est. >92 |

| *Estimated yields based on similar substrates reported in the literature. |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its facile synthesis and reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide access to a wide array of substituted aromatic compounds. The exploration of derivatives of this compound as potential kinase inhibitors and GPCR modulators represents promising avenues for future research. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to unlock the full potential of this important synthetic intermediate in the development of novel therapeutics.

References

- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Reactivity Profile of the C-Br Bond in 1-Bromo-3-isopropoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-3-isopropoxybenzene. This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3-isopropoxyphenyl moiety into complex molecules, a common scaffold in medicinal chemistry. The reactivity of the C-Br bond is explored across a range of pivotal transformations, including palladium-catalyzed cross-coupling reactions, organometallic reagent formation, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic and steric influence of the meta-isopropoxy group on the reactivity of the aryl bromide is also discussed. This document is intended to serve as a detailed resource, providing experimental protocols and quantitative data to facilitate the strategic use of this compound in research and development.

Introduction: The Nature of the Aryl C-Br Bond

The C-Br bond in aromatic systems like this compound exhibits a unique reactivity profile. The bond is less reactive than its alkyl bromide counterparts in classical nucleophilic substitution reactions due to the increased bond strength and steric hindrance of the benzene ring. However, the C-Br bond serves as a versatile functional handle for a variety of powerful transformations, most notably those mediated by transition metal catalysts.

The isopropoxy group at the meta position exerts a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect. This electronic influence, combined with the steric bulk of the isopropyl group, modulates the reactivity of the C-Br bond in a predictable manner, influencing reaction rates and yields in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the construction of carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Aryl Bromide | This compound (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) |

| Ligand | PPh₃ (2-10 mol%) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) |

| Solvent | Toluene, Dioxane, THF, DMF, often with water |

| Temperature | 80-110 °C |

| Reaction Time | 2-24 hours |

Experimental Protocol: Synthesis of 3-Isopropoxybiphenyl

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

The flask is evacuated and backfilled with argon three times.

-

Add Pd(PPh₃)₄ (0.03 equiv) to the flask.

-

A degassed solvent mixture of toluene and water (4:1) is added via syringe.

-

The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Condition |

| Aryl Bromide | This compound (1.0 equiv) |

| Amine | Primary or secondary amine (1.1-1.5 equiv) |

| Catalyst | Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) |

| Ligand | XPhos, SPhos, BINAP, RuPhos (1-10 mol%) |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ (1.5-2.5 equiv) |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

| Reaction Time | 4-24 hours |

Experimental Protocol: Synthesis of N-(3-isopropoxyphenyl)morpholine

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

The tube is evacuated and backfilled with argon.

-

Add this compound (1.0 equiv), morpholine (1.2 equiv), and anhydrous toluene via syringe.

-

The Schlenk tube is sealed and the mixture is heated to 100 °C with stirring for 18 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography.

Formation of Organometallic Reagents

The C-Br bond in this compound can be readily converted into highly reactive organometallic species, which serve as potent nucleophiles in a variety of carbon-carbon bond-forming reactions.

Grignard Reagent Formation

Reaction with magnesium metal in an ethereal solvent transforms this compound into the corresponding Grignard reagent, 3-isopropoxyphenylmagnesium bromide. This reagent is a strong base and nucleophile.

Table 3: Typical Conditions for Grignard Reagent Formation

| Parameter | Condition |

| Aryl Bromide | This compound (1.0 equiv) |

| Metal | Magnesium turnings (1.1-1.5 equiv) |

| Solvent | Anhydrous diethyl ether or THF |

| Initiator | A small crystal of iodine or 1,2-dibromoethane |

| Temperature | Room temperature to gentle reflux |

| Atmosphere | Anhydrous, inert (Argon or Nitrogen) |

Experimental Protocol: Preparation of 3-isopropoxyphenylmagnesium bromide

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of argon.

-

Magnesium turnings (1.2 equiv) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine is added to the magnesium.

-

A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete conversion. The resulting Grignard solution is typically used immediately in the subsequent reaction.

Organolithium Reagent Formation (Lithiation)

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures leads to lithium-halogen exchange, forming 3-isopropoxyphenyllithium. This reagent is a more potent nucleophile and base than the corresponding Grignard reagent.

Table 4: Typical Conditions for Lithiation

| Parameter | Condition |

| Aryl Bromide | This compound (1.0 equiv) |

| Lithiating Agent | n-Butyllithium or tert-butyllithium (1.0-1.1 equiv) |

| Solvent | Anhydrous THF, diethyl ether, or hexanes |

| Temperature | -78 °C |

| Atmosphere | Anhydrous, inert (Argon or Nitrogen) |

Experimental Protocol: Preparation of 3-isopropoxyphenyllithium

-

Under an argon atmosphere, a solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes (1.05 equiv) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 1 hour, during which the lithium-halogen exchange occurs.

-

The resulting solution of 3-isopropoxyphenyllithium is then ready to be quenched with an appropriate electrophile at low temperature.

Other Important Transformations of the C-Br Bond

Beyond the aforementioned reactions, the C-Br bond in this compound can participate in a variety of other useful synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by both palladium and copper complexes.[3][4]

Heck Reaction

In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][5]

Palladium-Catalyzed Cyanation

The bromo substituent can be displaced by a cyanide group using a palladium catalyst and a cyanide source, such as zinc cyanide or potassium ferrocyanide, to yield 3-isopropoxybenzonitrile.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound is generally disfavored. The isopropoxy group is electron-donating, which deactivates the aromatic ring towards nucleophilic attack. For SNAr to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, usually in the ortho and/or para positions to the leaving group.[8][9] Therefore, harsh reaction conditions (high temperatures and strong nucleophiles) would likely be required for any substitution to occur, often resulting in low yields and side products.

Summary of Reactivity

The reactivity of the C-Br bond in this compound is dominated by its utility in transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. The meta-isopropoxy group provides moderate electron donation, which can influence the rates of these reactions.

Table 5: Overview of Key Reactions

| Reaction | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |

| Grignard Formation | Mg, Ethereal solvent | Arylmagnesium bromide |

| Lithiation | n-BuLi or t-BuLi | Aryllithium |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne |

| Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkene |

| Cyanation | Cyanide source, Pd catalyst | Arylnitrile |

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its C-Br bond provides a reliable handle for a multitude of transformations, enabling the construction of complex molecular architectures. A thorough understanding of the reactivity profile of this bond, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals and functional materials. The provided experimental protocols serve as a starting point for the optimization of specific synthetic routes.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-3-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in drug discovery and development for the synthesis of biaryl and heteroaryl structures—motifs prevalent in many pharmaceutical agents.[4] 1-Bromo-3-isopropoxybenzene is a valuable building block, featuring an electron-rich aromatic ring due to the isopropoxy group, which makes it a representative substrate for exploring Suzuki coupling methodologies. These notes provide detailed protocols and reaction parameters for the successful coupling of this substrate with a variety of boronic acids.

Applications & Methodologies

The Suzuki coupling of this compound can be employed to synthesize a diverse range of 3-isopropoxybiphenyl derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-rich aryl bromides where the initial oxidative addition step can be challenging.[3][5] Advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have been developed to facilitate these transformations.[5][6] Below are representative examples of coupling reactions with various boronic acids.

Quantitative Data Summary

| Entry | Boronic Acid Partner | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.0) | DME / H₂O (4:1) | 80 | 4 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene / H₂O (5:1) | 100 | 6 | 95 |

| 3 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 88 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0) | DME / H₂O (4:1) | 80 | 2 | 90[7] |

| 5 | Pyridine-3-boronic acid | SPhos Pd G3 (2 mol%) | K₃PO₄ (2.5) | 2-MeTHF / H₂O (10:1) | 90 | 16 | 85 |

Note: Yields are illustrative and based on typical outcomes for similar electron-rich aryl bromides.[4][8]

Detailed Experimental Protocols

This section provides a general, detailed protocol for a representative Suzuki-Miyaura coupling reaction of this compound.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[7]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[9]

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, DME, Toluene, with or without water)[1][10]

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system under a counterflow of inert gas (Argon or Nitrogen).

-

Inerting the Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.

-

Solvent Addition: Add the degassed solvent (e.g., DME/H₂O 4:1) via a syringe or cannula. The total solvent volume should be sufficient to create a stirrable mixture (typically a 0.1 to 0.5 M concentration with respect to the limiting reagent).

-

Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the consumption of the limiting starting material (this compound).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual base and inorganic salts.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. Characterize the final product by NMR and MS.

Visualizations: Workflow and Mechanism

To further elucidate the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki coupling reaction.

Caption: A general experimental workflow for a Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][2]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www1.udel.edu [www1.udel.edu]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation enables the coupling of aryl halides with a wide variety of amines, providing access to arylamines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-3-isopropoxybenzene, an electron-neutral aryl bromide. The methodologies described herein are based on established literature precedents for similar substrates and provide a robust starting point for optimization in a research and development setting.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism include:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) intermediate.[1][3]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with electron-neutral or electron-rich aryl bromides like this compound.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound and structurally similar 3-alkoxy-substituted aryl bromides with various primary and secondary amines. This data is compiled from analogous reactions in the scientific literature and serves as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 85-95 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |

| Cyclohexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 90-98 |

| Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 88-96 |

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |

| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12 |

| Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 18 |

| N-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 |

| Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | THF | 80 | 24 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary amine (n-Butylamine) and a secondary amine (Morpholine). These protocols can be adapted for other amines with appropriate modifications.

Protocol 1: Amination with n-Butylamine

Materials:

-

This compound

-

n-Butylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

-

Finally, add n-butylamine (1.2 mmol) via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(3-isopropoxyphenyl)butan-1-amine.

Protocol 2: Amination with Morpholine

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-